5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione
Description
Chemical Structure and Properties 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione (CAS: 82085-48-1) is a selenium-containing heterocyclic compound derived from the selenazolidine-2,4-dione scaffold. Its molecular formula is C₁₀H₆N₂O₄Se, with a molecular weight of 313.13 g/mol. The structure features a selenazolidine-2,4-dione core substituted at the 5-position with a 2-nitrophenylmethylene group.
Properties
CAS No. |
82085-48-1 |
|---|---|
Molecular Formula |
C10H6N2O4Se |
Molecular Weight |
297.14 g/mol |
IUPAC Name |
(5Z)-5-[(2-nitrophenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C10H6N2O4Se/c13-9-8(17-10(14)11-9)5-6-3-1-2-4-7(6)12(15)16/h1-5H,(H,11,13,14)/b8-5- |
InChI Key |
UVICQSXDFBKIKL-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)[Se]2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with selenazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted selenazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that selenium-containing compounds can exhibit anticancer properties. For instance, research has shown that derivatives of selenazolidine can induce apoptosis in cancer cells through oxidative stress mechanisms. In one study, 5-((2-nitrophenyl)methylene)selenazolidine-2,4-dione was evaluated for its cytotoxic effects against various cancer cell lines. The findings suggested that the compound could inhibit cell proliferation significantly compared to controls, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
Another application of this compound lies in its potential antimicrobial activity. Selenazolidine derivatives have been reported to possess antibacterial properties against a range of pathogens. A study demonstrated that 5-((2-nitrophenyl)methylene)selenazolidine-2,4-dione exhibited significant inhibitory effects on bacterial growth, suggesting its use as a lead compound in the development of new antimicrobial agents .
Selenium as a Nutritional Element
Selenium is an essential trace element known for its role in various biological processes. Compounds like 5-((2-nitrophenyl)methylene)selenazolidine-2,4-dione can serve as models for studying selenium's role in human health. Research indicates that selenium-containing amino acids can influence antioxidant defense mechanisms and modulate immune responses .
Peptide Synthesis
The incorporation of selenium into peptide sequences has been explored using compounds like 5-((2-nitrophenyl)methylene)selenazolidine-2,4-dione as building blocks. This approach allows for the synthesis of novel peptides with enhanced stability and biological activity. For example, studies have demonstrated successful incorporation of selenazolidine into peptide chains, resulting in peptides with improved pharmacological properties .
Selenium-Based Materials
In material science, selenium compounds are being investigated for their electronic and optical properties. The unique properties of 5-((2-nitrophenyl)methylene)selenazolidine-2,4-dione make it a candidate for use in organic electronics and photonic devices. Research has shown that selenium-containing polymers exhibit enhanced conductivity and photostability compared to their sulfur analogs .
Case Studies
Mechanism of Action
The mechanism by which 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Reactive Oxygen Species (ROS) Generation: The presence of selenium can lead to the generation of ROS, which can induce oxidative stress in cells.
DNA Interaction: Potential to interact with DNA, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Structural Analogs: Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-diones (TZDs) are well-studied for their antidiabetic, antimicrobial, and anti-inflammatory activities. Key structural analogs and their comparative features include:
Key Structural Differences :
- Selenium vs. Sulfur : Replacing sulfur in TZDs with selenium (as in selenazolidine-2,4-diones) may enhance redox-modulating properties due to selenium’s lower electronegativity and higher polarizability .
- Nitro Group Position : The 2-nitrophenyl substituent in the target compound contrasts with para-substituted analogs (e.g., 4-nitro in CAS: 82085-49-2). Ortho substitution may sterically hinder binding to certain enzymes compared to para-nitro derivatives .
Selenazolidine-2,4-dione Derivatives
Limited data exist on selenazolidine-2,4-diones, but structurally related compounds include:
Comparative Insights :
- Electron-Donating vs. This could influence interactions with enzymes like LOX or tyrosine phosphatases .
- Antimicrobial Potential: Thiazolidinedione analogs with halogen substituents (e.g., 5-(4-chloro-thiazole)-TZD) show potent antimicrobial activity against E. coli (comparable to ampicillin) . The selenium analog’s antimicrobial efficacy remains unexplored but warrants investigation.
Biological Activity
5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione is a synthetic compound that belongs to the class of selenazolidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural uniqueness provided by the selenazolidine framework combined with the nitrophenyl substituent may contribute to its diverse pharmacological properties.
Structural Information
- Molecular Formula : C10H6N2O4Se
- SMILES : C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=O)[Se]2)N+[O-]
The compound features a selenazolidine ring that is known for its reactivity and biological relevance. The presence of the nitrophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
The antimicrobial potential of 5-((2-nitrophenyl)methylene)selenazolidine-2,4-dione has been explored in various studies. Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidine-2,4-dione have shown minimum inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL against various microbial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strains | MIC (µg/mL) |
|---|---|---|
| 5-Arylidene-thiazolidine-2,4-dione | S. aureus | 2 - 16 |
| 5-(3-nitro-arylidene)-thiazolidine-2,4-dione | E. coli | 8 |
| 5-(2-chlorobenzylidene)-thiazolidine-2,4-dione | B. subtilis | 3.91 |
The structural modifications in similar compounds often lead to variations in their antimicrobial efficacy, suggesting that the nitrophenyl group may play a crucial role in enhancing biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazolidine derivatives, which are structurally related to our compound of interest. For example, certain derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as HepG2 and MCF-7, with IC50 values ranging from 0.60 to 4.70 µM . The mechanism of action is often linked to the inhibition of key signaling pathways involved in tumor progression.
Table 2: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 | 0.60 |
| Compound B | MCF-7 | 1.50 |
| Compound C | HepG2 | 4.70 |
The biological activity of selenazolidine derivatives is often attributed to their ability to interact with various biomolecules, including enzymes and receptors involved in disease processes. Computational studies suggest that these compounds may target specific proteins, such as EGFR and VEGFR-2, which are critical in cancer biology .
Case Studies
A notable study synthesized a series of thiazolidine derivatives and evaluated their antimicrobial properties using a broth microdilution assay. The results indicated that certain modifications significantly enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli . Another investigation focused on the anticancer potential of similar compounds through in vitro assays, demonstrating promising results that warrant further exploration .
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-((2-Nitrophenyl)methylene)selenazolidine-2,4-dione?
- The compound is typically synthesized via Knoevenagel condensation , where a selenazolidine-2,4-dione core reacts with a 2-nitrobenzaldehyde derivative. For example, analogous thiazolidine-2,4-dione derivatives are prepared by condensing the heterocyclic core with substituted aldehydes under reflux in polar solvents (e.g., ethanol or acetic acid) with catalytic bases like piperidine . Modifications to reaction conditions (e.g., solvent, temperature, or catalyst) can optimize yields.
Q. How is the compound characterized to confirm its structure and purity?
- Spectroscopic techniques are critical:
- 1H/13C NMR identifies proton and carbon environments, such as the characteristic methylene proton signals near δ 6.5–7.5 ppm for the exocyclic double bond .
- HRMS validates molecular weight and fragmentation patterns .
- X-ray crystallography resolves stereochemistry and crystal packing, as demonstrated for related thiazolidine-2,4-dione derivatives .
- TLC and elemental analysis ensure purity .
Q. What methodologies are used to assess its biological activity in vitro?
- Enzyme inhibition assays (e.g., lipoxygenase or glutaminase) are common. For instance:
- LOX inhibition : Compounds are tested at 50–100 µM, with activity compared to standards like NDGA (80.8% inhibition). Substituted derivatives show variable inhibition (e.g., 23–84%) depending on substituent electronic effects .
- Cell-based assays : Antiproliferative activity is evaluated using MTT or clonogenicity assays, with IC50 values calculated for lead compounds .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize biological activity?
- Substituent modulation : Electron-withdrawing groups (e.g., nitro, halogens) on the aryl ring enhance enzyme inhibition by stabilizing the enolate intermediate. For example, 5-(3-methoxybenzylidene) derivatives show 84.2% LOX inhibition vs. 46% for halogenated analogs .
- Scaffold hybridization : Hybridizing the selenazolidine core with pharmacophores like indole or pyrazole improves target binding. In IGF-1R inhibitors, 5-benzylidenethiazolidine-2,4-dione derivatives achieve nanomolar potency via hydrophobic interactions .
Q. What computational strategies are employed in designing derivatives for specific targets?
- Virtual screening : Hierarchical docking (e.g., Glide or AutoDock) identifies hits by prioritizing compounds with high predicted binding affinity to targets like IGF-1R .
- QSAR modeling : Electrostatic and steric descriptors (e.g., logP, polar surface area) correlate with activity. For glutaminase inhibitors, substituent bulk at the phenyl ring improves selectivity for GLS1 over GLS2 .
Q. How can contradictory biological data from different studies be resolved?
- Meta-analysis of substituent effects : For example, nitro groups may enhance LOX inhibition but reduce solubility, leading to variability in cellular assays. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for assay conditions (e.g., pH, redox state) .
Q. What strategies improve pharmacokinetic properties such as bioavailability and plasma exposure?
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) enhances solubility.
- Formulation optimization : Nanoemulsions or liposomes improve oral absorption. Lead compounds in glutaminase studies achieved plasma concentrations >1 µM in mice, enabling in vivo efficacy .
Q. How is selective functionalization (e.g., N-alkylation) achieved during synthesis?
- Base-mediated alkylation : Under basic conditions (e.g., K2CO3/DMF), alkylation preferentially occurs at the thiazolidine nitrogen over indole NH. For example, 5-((6-chloroindol-3-yl)methylene) derivatives undergo benzylation at the thiazolidine ring with 45–59% yields .
Q. What role does crystallography play in understanding its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
